Mal-PEG1-NHS ester

説明

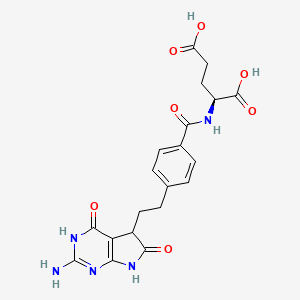

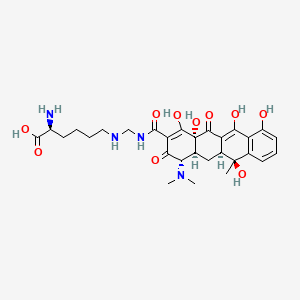

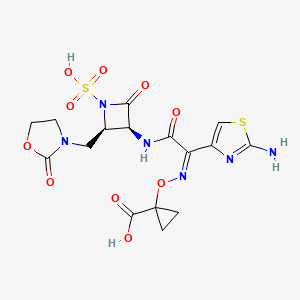

Mal-PEG1-NHS ester is a PEG-based PROTAC linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It contains a maleimide group and an NHS ester group .

Synthesis Analysis

The synthesis of Mal-PEG1-NHS ester involves the use of a cleavable ADC linker . This linker is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .Molecular Structure Analysis

The molecular formula of Mal-PEG1-NHS ester is C13H14N2O7 . It has a molecular weight of 310.3 g/mol .Chemical Reactions Analysis

Mal-PEG1-NHS ester is a useful cross-linker with a PEG spacer group . At neutral pH, the maleimide group can react quickly with sulfhydryl groups to form stable sulfide bonds .Physical And Chemical Properties Analysis

Mal-PEG1-NHS ester is a solid substance . It is white to off-white in color . It has a high solubility in DMSO .科学的研究の応用

Labeling Primary Amines

Mal-PEG1-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in the compound reacts with primary amines to form stable amide bonds, making it a valuable tool in bioconjugation .

Connecting Biomolecules with a Thiol

The maleimide group in Mal-PEG1-NHS ester reacts with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol, providing a method for linking two different molecules together .

Enhancing Therapeutic Efficacy of Immunoglobulin

Mal-PEG1-NHS ester is used in the chemical engineering of erythrocyte membranes to display antibodies, enhancing their efficacy and lifetime while reducing side effects. This has shown potential in removing antigens like TNFα from serum.

Improving Cell Adhesion in Bioactive Hydrogels

Bioactive hydrogels benefit from Mal-PEG1-NHS ester, which is used for functionalizing bioactive factors in PEG hydrogels. This application was detailed in a study focusing on the use of Acrylate-PEG-NHS for enhancing initial and sustained cell-material interactions in hydrogel networks.

Facilitating Peptide/Protein PEGylation

Mal-PEG1-NHS ester is instrumental in peptide and protein PEGylation. An example is its use in developing well-defined fluorescent α-functional polymethacrylates with PEG side chains, designed for quantitative coupling with peptides and proteins.

Polymer Hydrogel Formation and Biomedical Applications

Mal-PEG1-NHS ester contributes to the formation of polymer hydrogels. These hydrogels show promise for in-vivo applications like wound healing and tissue engineering.

PEGylation in Biopharmaceuticals

Targeted Drug Delivery Systems

Mal-PEG1-NHS ester has also been utilized in the development of targeted drug delivery systems . By conjugating Mal-PEG1-NHS ester to a targeting molecule, such as an antibody or a peptide, it can be used to selectively deliver drugs to specific cells or tissues, improving the therapeutic index and reducing off-target effects .

作用機序

The NHS ester group of Mal-PEG1-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7/c16-9-1-2-10(17)14(9)6-8-21-7-5-13(20)22-15-11(18)3-4-12(15)19/h1-2H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRJPIJPLBUEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901114382 | |

| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG1-NHS ester | |

CAS RN |

1807518-72-4 | |

| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。